异癸基苯甲酸酯

描述

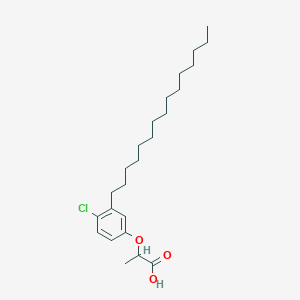

Isodecyl benzoate is a chemical compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is used in laboratory chemicals and in the synthesis of substances .

Molecular Structure Analysis

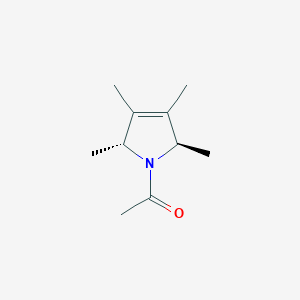

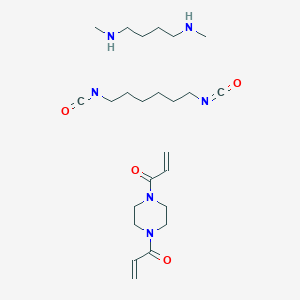

The molecular structure of Isodecyl benzoate consists of a benzoic acid moiety esterified with an isodecyl group . The SMILES string representation of the molecule is CC(C)CCCCCCCOC(=O)c1ccccc1 .

Physical And Chemical Properties Analysis

Isodecyl benzoate has a boiling point of 161 °C at 5 mm Hg and a density of 0.954 g/mL at 25 °C . Its refractive index is 1.49 . The water solubility is 68.6μg/L at 20℃ and it has a LogP value of 6.1 at 21℃ .

科学研究应用

干细胞成像:异癸基苯甲酸酯衍生物,如(64)铜标记的十六烷基-1,4,7,10-四氮杂环十二烷-四乙酸苯甲酯,已被评估用于正电子发射断层扫描(PET)成像干细胞。这种衍生物展示了有效的干细胞标记,而不影响细胞的存活,表明在追踪移植干细胞方面具有潜力(Kim et al., 2015)。

皮肤渗透增强:研究表明,苯甲酸酯作为模型药物时,在电穿孔作用下皮肤中苯甲酸浓度增加。这表明苯甲酸酯可以有效用于局部应用,通过皮肤增强药物传递(Sugibayashi et al., 2001)。

精神分裂症治疗:苯甲酸钠,一种d-氨基酸氧化酶抑制剂,已被研究作为精神分裂症的附加治疗。临床试验证明,它可以显著改善慢性精神分裂症患者的症状和认知功能(Lane et al., 2013)。

代谢影响:研究表明,苯甲酸钠对人类葡萄糖稳态和代谢谱的影响表明,对这种化合物的急性暴露并不显著影响葡萄糖稳态,尽管其慢性影响需要进一步研究(Lennerz et al., 2015)。

植物代谢工程:对阿拉伯芥糖基转移酶对各种苯甲酸酯,包括异癸基苯甲酸酯的研究,为生物转化反应和植物中苯甲酸代谢的潜在工程提供了见解(Lim et al., 2002)。

食品保鲜和健康影响:苯甲酸钠是一种常见的食品防腐剂,其代谢和对人类健康的影响,特别是与肠道菌群相关的研究,已被研究以了解其长期健康影响(Yadav et al., 2021)。

安全和危害

Isodecyl benzoate can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

属性

IUPAC Name |

8-methylnonyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDYULRADYGBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152957 | |

| Record name | Benzoic acid, isodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodecyl benzoate | |

CAS RN |

120657-54-7 | |

| Record name | Benzoic acid, isodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, isodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

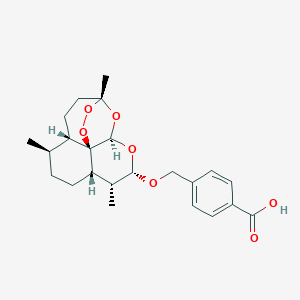

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)